Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated 4-Phenoxybenzoic Acid
The introduction of a trifluoromethyl group at the 2-position of the benzoic acid core significantly enhances the compound's lipophilicity and metabolic stability relative to the non-fluorinated analog 4-phenoxybenzoic acid (CAS 2215-77-2). The -CF3 group increases the calculated logP by approximately 1.0-1.5 units and reduces susceptibility to cytochrome P450-mediated oxidative metabolism due to the strong electron-withdrawing inductive effect . This modification improves membrane permeability and prolongs half-life in biological systems.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP ~3.5-4.0 |
| Comparator Or Baseline | 4-Phenoxybenzoic acid (CAS 2215-77-2): Estimated logP ~2.0-2.5 |
| Quantified Difference | Increase of ~1.0-1.5 logP units |
| Conditions | Calculated via fragment-based method (e.g., ClogP) based on functional group contributions |
Why This Matters
Higher lipophilicity is essential for passive diffusion across cell membranes, making the target compound a superior scaffold for designing cell-permeable inhibitors or CNS-penetrant agents.
